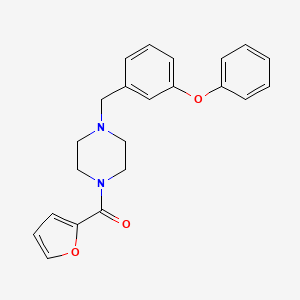![molecular formula C14H19N3O2 B6634698 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one](/img/structure/B6634698.png)
1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one, also known as MOI-196, is a small molecule inhibitor that has been found to have potential applications in various scientific research fields.
Wissenschaftliche Forschungsanwendungen
1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one has been found to have potential applications in various scientific research fields, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In neurodegenerative disease research, 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one has been shown to have antiviral activity against several viruses, including HIV and HCV.
Wirkmechanismus
1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one works by inhibiting specific proteins involved in various cellular processes. In cancer cells, 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one targets the protein c-Myc, which is involved in cancer cell proliferation. In neurodegenerative diseases, 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one reduces oxidative stress and inflammation by targeting the protein NF-κB. In infectious diseases, 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one inhibits viral replication by targeting specific viral proteins.
Biochemical and Physiological Effects:
1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one has been found to have several biochemical and physiological effects, including reducing cancer cell proliferation, reducing oxidative stress and inflammation, and inhibiting viral replication. 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one has also been found to have low toxicity in vitro and in vivo, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one in lab experiments is its specificity for certain cellular processes and proteins, which allows for targeted research. Another advantage is its low toxicity, which makes it a safer alternative to other inhibitors. However, one limitation of using 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one is its relatively high cost compared to other inhibitors.
Zukünftige Richtungen
There are several future directions for 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one research, including further investigation of its potential applications in cancer research, neurodegenerative disease research, and infectious disease research. Additionally, research could focus on developing more cost-effective synthesis methods for 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one and identifying potential drug combinations that could enhance its effectiveness. Finally, further research could investigate the potential of 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one as a therapeutic agent in human clinical trials.
Synthesemethoden
1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 3-methyloxetan-3-ylamine with 3-bromoaniline to form an intermediate product. This intermediate is then reacted with 2-chloro-1-(3-nitrophenyl)ethanone to form the final product, 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one.
Eigenschaften
IUPAC Name |
1-[3-[(3-methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(9-19-10-14)8-16-11-3-2-4-12(7-11)17-6-5-15-13(17)18/h2-4,7,16H,5-6,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVLQGNCVHUYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNC2=CC(=CC=C2)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide](/img/structure/B6634644.png)
![[(3S)-3-hydroxypiperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B6634648.png)
![2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide](/img/structure/B6634652.png)


![2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6634671.png)
![[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol](/img/structure/B6634679.png)
![[(3S)-3-hydroxypiperidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B6634688.png)
![2-[1-(6-Aminopyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6634693.png)

![3-ethyl-N-[[4-(hydroxymethyl)phenyl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6634699.png)